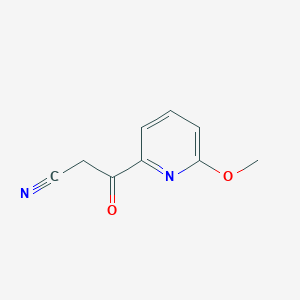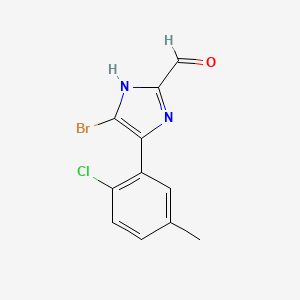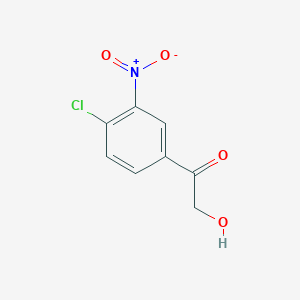
4'-Chloro-3'-nitro-2-hydroxyacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31567230, also known as 4’-Chloro-3’-nitro-2-hydroxyacetophenone, is a chemical compound with a molecular formula of C8H6ClNO4. This compound is primarily used in research and development settings and has various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3’-nitro-2-hydroxyacetophenone typically involves the nitration of 4’-Chloro-2-hydroxyacetophenone. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
While specific industrial production methods for 4’-Chloro-3’-nitro-2-hydroxyacetophenone are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-nitro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 4’-Chloro-3’-amino-2-hydroxyacetophenone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4’-Chloro-3’-nitro-2-acetylphenol.
Scientific Research Applications
4’-Chloro-3’-nitro-2-hydroxyacetophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-nitro-2-hydroxyacetophenone is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chloro and hydroxy groups can engage in substitution and oxidation reactions, respectively. These chemical properties make it a versatile compound in synthetic chemistry and potential drug development.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-2-hydroxyacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
3’-Nitro-2-hydroxyacetophenone:
4’-Chloro-3’-amino-2-hydroxyacetophenone: A reduced form of 4’-Chloro-3’-nitro-2-hydroxyacetophenone with different chemical properties.
Uniqueness
4’-Chloro-3’-nitro-2-hydroxyacetophenone is unique due to the presence of both chloro and nitro groups, which provide a combination of reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H6ClNO4 |
|---|---|
Molecular Weight |
215.59 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6ClNO4/c9-6-2-1-5(8(12)4-11)3-7(6)10(13)14/h1-3,11H,4H2 |
InChI Key |
DYANBOLARCERAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CO)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




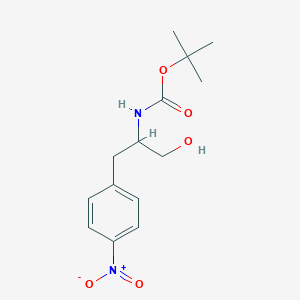

![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)



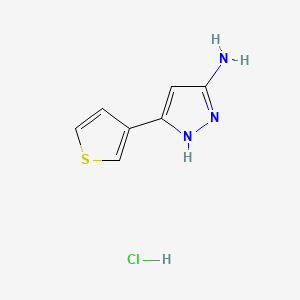
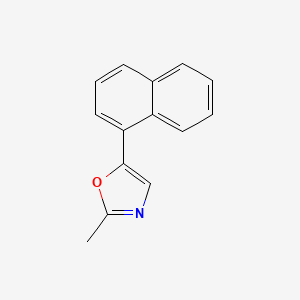
![2-[(3,4-dihydroxy-5-iodophenyl)methylidene]propanedinitrile](/img/structure/B13709727.png)

